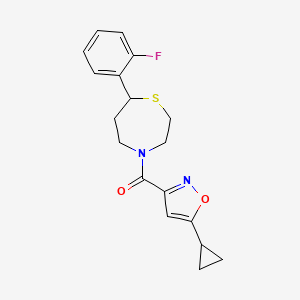![molecular formula C9H14O3 B2381508 2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid CAS No. 2092599-28-3](/img/structure/B2381508.png)
2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid is a chemical compound with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of an oxaspiro group and an acetic acid moiety makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid typically involves the formation of the spirocyclic structure followed by the introduction of the acetic acid group. One common synthetic route includes:
Formation of the Spirocyclic Structure: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Acetic Acid Group: This step often involves the use of acetic anhydride or acetyl chloride under acidic or basic conditions to introduce the acetic acid moiety.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid involves its interaction with specific molecular targets and pathways. The oxaspiro group can interact with enzymes or receptors, potentially inhibiting or activating them. The acetic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid can be compared with other spirocyclic compounds, such as:
2-{6-Oxaspiro[3.4]octan-7-yl}acetic acid: This compound has a similar structure but differs in the position of the oxaspiro group.
Spiro[4.5]decane-1,3-dione: Another spirocyclic compound with different functional groups and applications.
The uniqueness of this compound lies in its specific structural arrangement and the presence of both the oxaspiro and acetic acid groups, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
2-(5-oxaspiro[3.4]octan-6-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)6-7-2-5-9(12-7)3-1-4-9/h7H,1-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWUMCVBJWHYSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(O2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














